molecular formula C20H23FN2O3S B2363548 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005300-14-0

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2363548
CAS No.: 1005300-14-0
M. Wt: 390.47
InChI Key: PECGTYYLCLFJFG-UHFFFAOYSA-N
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Description

The compound 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group and a benzene sulfonamide moiety bearing 4-fluoro and 3-methyl substituents.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-12-16(6-9-19(15)23)22-27(25,26)17-7-8-18(21)14(3)11-17/h6-9,11-13,22H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGTYYLCLFJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods often involve the use of automated systems and advanced technologies to ensure consistent quality and high yield. The exact industrial processes are typically kept confidential by manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Compound Name (Identifier) R1 (Benzene Ring) R2 (Tetrahydroquinoline) Key Features
Target Compound 4-fluoro-3-methyl 2-methylpropanoyl Balanced lipophilicity; moderate steric bulk
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 2-fluoro trifluoroacetyl Strong electron-withdrawing group; enhanced metabolic stability
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 3-chloro-4-fluoro propylsulfonyl Increased lipophilicity; bulky sulfonyl group
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 4-amino pyrazolo-pyrimidinyl-chromenyl Extended π-system; potential kinase inhibition
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroacetyl group in is strongly electron-withdrawing, which may increase sulfonamide acidity (enhancing hydrogen-bond donor capacity) and metabolic stability due to fluorine’s inductive effect. In contrast, the 2-methylpropanoyl group in the target compound is electron-neutral, offering moderate steric hindrance without significantly altering electronic properties.

Halogen Substituents: The 4-fluoro group in the target compound and improves lipophilicity and membrane permeability compared to non-halogenated analogs. The 3-chloro-4-fluoro substitution in increases molecular weight and lipophilicity but may introduce steric clashes in target binding.

Sulfonyl vs.

Hypothesized Pharmacological Properties

  • Target Compound: The 4-fluoro-3-methylbenzene sulfonamide motif may target enzymes requiring aromatic stacking (e.g., cyclooxygenases or sulfotransferases). The tetrahydroquinoline’s 2-methylpropanoyl group could enhance blood-brain barrier penetration.
  • Analog : The trifluoroacetyl group likely improves binding to hydrophobic enzyme pockets (e.g., acyltransferases), as seen in inhibitors of acyl CoA monoacylglycerol acyltransferase .

Biological Activity

4-Fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24FN3O2SC_{20}H_{24}FN_{3}O_{2}S with a molecular weight of 393.48 g/mol. The structure includes a sulfonamide group, which is known for its biological activity in medicinal chemistry.

Research indicates that this compound modulates the activity of various biological targets:

  • PARP-1 Inhibition : The compound has been shown to inhibit the PARP-1 receptor, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents by preventing their repair after DNA damage .
  • RORγ Inverse Agonism : Similar compounds have demonstrated efficacy as selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ). This action is significant in reducing the production of interleukin-17 (IL-17), a cytokine involved in inflammatory responses and autoimmune diseases .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Activity Inhibits PARP-1 leading to enhanced cytotoxicity in cancer cells
Anti-inflammatory Inverse agonist for RORγ reducing IL-17 production
Metabolic Stability Improved metabolic stability compared to similar compounds

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : In a preclinical model, administration of the compound resulted in significant tumor regression when combined with traditional chemotherapy agents. The mechanism was attributed to the dual action of PARP inhibition and enhancement of DNA damage response .
  • Inflammatory Disease Models : In rodent models of psoriasis and rheumatoid arthritis, treatment with RORγ inverse agonists showed reduced inflammation and skin lesions. The specific role of this compound was highlighted in its ability to selectively inhibit IL-17 production without affecting other cytokines .

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